molecular formula C35H28O22 B13865110 (3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

Cat. No.: B13865110
M. Wt: 800.6 g/mol
InChI Key: JQVXKQDWMIXILH-OCHBMKAOSA-N
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Preparation Methods

The preparation of Gal 2 typically involves recombinant DNA technology. The gene encoding Gal 2 is cloned into an expression vector, which is then introduced into a suitable host cell (such as E. coli or mammalian cells). The host cells are cultured under conditions that promote the expression of the Gal 2 protein, which is then purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Gal 2, being a protein, does not undergo traditional chemical reactions like small organic molecules. it can interact with various ligands, including the neuropeptide galanin. These interactions can be studied using techniques such as binding assays and fluorescence spectroscopy .

Scientific Research Applications

Gal 2 has been extensively studied for its role in various physiological and pathological processes. In neuroscience, it is known to modulate neurotransmitter release and influence pain perception. In endocrinology, it affects hormone release from the pituitary gland. Additionally, Gal 2 has been implicated in cancer research, particularly in the context of its role in cell proliferation and apoptosis .

Mechanism of Action

Gal 2 interacts with the N-terminal residues of the galanin peptide. The primary signaling mechanism for Gal 2 is through the phospholipase C/protein kinase C pathway (via Gq), in contrast to Gal 1, which communicates its intracellular signal by inhibition of adenylyl cyclase through Gi . This signaling pathway leads to various cellular responses, including changes in gene expression and cell behavior.

Comparison with Similar Compounds

Gal 2 is one of three known galanin receptors, the others being Gal 1 and Gal 3. While all three receptors bind to the same ligand (galanin), they differ in their signaling mechanisms and physiological effects. For example, Gal 1 primarily inhibits adenylyl cyclase, while Gal 2 activates phospholipase C. This makes Gal 2 unique in its ability to activate different intracellular pathways compared to its counterparts .

Conclusion

Gal 2 is a crucial receptor in the galanin signaling pathway, with diverse roles in physiology and pathology. Its unique signaling mechanism and broad range of effects make it a significant target for scientific research in various fields, including neuroscience, endocrinology, and cancer biology.

Properties

Molecular Formula

C35H28O22

Molecular Weight

800.6 g/mol

IUPAC Name

(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(48)54-23-9-35(34(52)53,57-33(51)14-7-21(42)28(47)22(43)8-14)10-24(55-31(49)12-3-17(38)26(45)18(39)4-12)29(23)56-32(50)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-47H,9-10H2,(H,52,53)/t23-,24+,29?,35?

InChI Key

JQVXKQDWMIXILH-OCHBMKAOSA-N

Isomeric SMILES

C1[C@H](C([C@H](CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Origin of Product

United States

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